Ethyl 3,4-dibromo-2,5-difluorophenylacetate

regioselective cross-coupling positional isomer differentiation halogenated building block procurement

Ethyl 3,4-dibromo-2,5-difluorophenylacetate (CAS 1806350-39-9, molecular formula C10H8Br2F2O2, molecular weight 357.97 g·mol⁻¹) is a fully halogenated phenylacetate ester belonging to the dibromo-difluoro-phenylacetate regioisomer family. The compound features a distinctive substitution architecture: two bromine atoms occupying the 3- and 4-positions (vicinal, ortho to each other) and two fluorine atoms at the 2- and 5-positions (also vicinal, para to each other), creating an alternating Br–Br–F–F arrangement around the phenyl ring.

Molecular Formula C10H8Br2F2O2
Molecular Weight 357.97 g/mol
CAS No. 1806350-39-9
Cat. No. B1409778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dibromo-2,5-difluorophenylacetate
CAS1806350-39-9
Molecular FormulaC10H8Br2F2O2
Molecular Weight357.97 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C(=C1F)Br)Br)F
InChIInChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)8(11)9(12)10(5)14/h3H,2,4H2,1H3
InChIKeyFZQJHQUJUGHYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dibromo-2,5-Difluorophenylacetate (CAS 1806350-39-9): A Regioisomerically Defined Halogenated Phenylacetate Building Block for Procurement Evaluation


Ethyl 3,4-dibromo-2,5-difluorophenylacetate (CAS 1806350-39-9, molecular formula C10H8Br2F2O2, molecular weight 357.97 g·mol⁻¹) is a fully halogenated phenylacetate ester belonging to the dibromo-difluoro-phenylacetate regioisomer family . The compound features a distinctive substitution architecture: two bromine atoms occupying the 3- and 4-positions (vicinal, ortho to each other) and two fluorine atoms at the 2- and 5-positions (also vicinal, para to each other), creating an alternating Br–Br–F–F arrangement around the phenyl ring . This specific pattern generates a unique electronic push-pull landscape: the electron-withdrawing fluorine atoms activate the ring toward nucleophilic aromatic substitution while simultaneously deactivating it toward electrophilic attack, and the two adjacent bromine atoms provide dual leaving-group handles for sequential cross-coupling chemistry [1]. The ethyl ester functionality at the acetate side chain enables further derivatization via hydrolysis to the corresponding carboxylic acid (CAS 1803783-39-2) or transesterification, offering synthetic versatility beyond the ester itself . High-purity commercial grades (≥97%, ISO-certified) are available for pharmaceutical R&D and quality control applications, with the compound marketed as a key intermediate for kinase inhibitor programs and halogen-rich pharmacophore construction .

Why Generic Substitution of Ethyl 3,4-Dibromo-2,5-Difluorophenylacetate Fails: Positional Isomerism Drives Irreconcilable Differences in Reactivity and Selectivity


All dibromo-difluoro-phenylacetate regioisomers share the identical molecular formula (C10H8Br2F2O2) and molecular weight (357.97 g·mol⁻¹), yet substituting one isomer for another is chemically indefensible because the spatial arrangement of bromine and fluorine substituents governs every critical reaction parameter: regioselectivity in cross-coupling, electronic activation/deactivation of specific ring positions, steric accessibility for metal catalyst insertion, and the stability of organometallic intermediates . DFT studies on halogenated phenylacetic acid analogs demonstrate that halogen position dramatically alters HOMO-LUMO gap, global hardness, electrophilicity index, and Fukui function values—fundamental descriptors of chemical reactivity [1]. In the specific 3,4-dibromo-2,5-difluoro isomer, the two bromine atoms are vicinal (C3–C4), maximizing steric congestion at the Br–Br interface while the fluorine atoms flank them at C2 and C5, creating a differentiated electronic profile compared to the 2,3-dibromo-4,5-difluoro isomer (CAS 1804414-46-7) or the 2,5-dibromo-3,4-difluoro isomer (CAS 1805121-46-3) . For procurement in pharmaceutical synthesis programs, where a specific regioisomer is specified in a patent or synthetic route, substitution with a positional isomer introduces a different chemical entity that will produce a different downstream product—a quality failure in any GMP or IND-enabling workflow. The predictable yet non-interchangeable reactivity landscape mandates compound-specific sourcing [2].

Quantitative Differentiation Evidence for Ethyl 3,4-Dibromo-2,5-Difluorophenylacetate (CAS 1806350-39-9): Comparator-Anchored Procurement Intelligence


Substitution Pattern Differentiation: 3,4-Dibromo-2,5-Difluoro Arrangement vs. Five Isomeric Dibromodifluorophenylacetate Regioisomers

The target compound's 3,4-dibromo-2,5-difluoro substitution pattern constitutes a specific regioisomer within a family of at least six commercially available C10H8Br2F2O2 isomers, each with distinct CAS numbers . The bromine atoms at C3 and C4 are vicinal (ortho to each other), while fluorine atoms occupy C2 and C5 (vicinal to each other, para across the ring). This creates a structure where both bromine positions are flanked by fluorine substituents: C3–Br is ortho to F at C2, and C4–Br is ortho to F at C5. By contrast, the 2,3-dibromo-4,5-difluoro isomer (CAS 1804414-46-7) has bromine atoms at C2–C3 and fluorine at C4–C5, the 2,5-dibromo-3,4-difluoro isomer (CAS 1805121-46-3) has bromine at C2 and C5 with fluorine at C3–C4, and the 3,5-dibromo-2,6-difluoro isomer (CAS 1803775-62-3) places bromine at alternating meta positions . The topological polar surface area (tPSA) for the target compound is computed as 26.3 Ų, with 4 hydrogen bond acceptor sites and 4 rotatable bonds—values that influence membrane permeability and protein binding predictions in drug design programs [1]. No computational head-to-head reactivity comparison across all six isomers has been published; however, the DFT framework established for halogenated phenylacetic acids confirms that halogen position strongly modulates reactivity descriptors including HOMO-LUMO gap and Fukui function indices, providing a class-level inference that regiochemical identity is functionally decisive [2].

regioselective cross-coupling positional isomer differentiation halogenated building block procurement

Dual Vicinal Dibromide Motif Enables Sequential Cross-Coupling Chemistry Distinct from Isomers with Isolated Bromine Positions

The 3,4-dibromo substitution motif places two bromine atoms in a vicinal (ortho) relationship on the phenyl ring, creating a unique reactivity scenario for metal-catalyzed cross-coupling reactions . In palladium-catalyzed Suzuki-Miyaura couplings, oxidative addition of Pd(0) into the C–Br bond is influenced by both steric and electronic factors. The vicinal dibromide arrangement means that after the first coupling event at one bromine position, the adjacent bromine experiences an altered electronic environment due to the newly introduced aryl substituent, potentially enabling selective sequential coupling with two different boronic acids [1]. This contrasts with isomers where bromine atoms are more remote, such as the 2,5-dibromo-3,4-difluoro isomer (CAS 1805121-46-3) where bromine atoms are para to each other and may exhibit more independent reactivity; or the 3,5-dibromo-2,6-difluoro isomer (CAS 1803775-62-3) where bromine atoms are meta . The fluorine atoms at C2 and C5 on the target compound further modulate reactivity: fluorine is strongly electron-withdrawing (-I effect), which activates the aromatic ring toward nucleophilic aromatic substitution at positions ortho and para to fluorine while deactivating toward electrophilic substitution [2]. No published kinetic study directly comparing oxidative addition rates of Pd(0) into C–Br bonds across all six regioisomers has been identified; the differentiation claim rests on well-established organometallic principles (class-level inference) and the documented structural uniqueness of the substitution pattern [1].

Suzuki-Miyaura coupling sequential functionalization organometallic regioselectivity

Halogen Bonding and π-Stacking Potential: The Ortho-Difluoro Motif Creates a Rigid Planar Pharmacophore Differentiated from Non-Fluorinated or Mono-Halogenated Analogs

The 2,5-difluoro substitution on the target compound creates a unique conformational and interaction profile relevant to protein-ligand binding [1]. The two ortho-fluorine atoms (relative to the acetate side chain at C1) enforce planarity of the phenyl ring through steric and electronic constraints, facilitating π-stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets [1]. Simultaneously, the bromine atoms at C3 and C4 can act as halogen bond donors, interacting with backbone carbonyl oxygens through their σ-hole—a mode of intermolecular recognition not available to non-halogenated phenylacetates [2]. The DFT study on halogenated phenylacetic acids demonstrates that bromine substitution significantly alters the molecular electrostatic potential (MEP) surface compared to fluorine or chlorine, creating a larger and more electropositive σ-hole for halogen bonding [3]. In comparison, the mono-bromo analog 2-bromo-4,5-difluorophenylacetic acid (CAS 883502-07-6, boiling point 313.0±37.0 °C, molecular weight 251.03 g·mol⁻¹) possesses only one halogen bond donor site, reducing its potential for bidentate halogen bonding interactions . The fully non-halogenated phenylacetate scaffold lacks halogen bonding capability entirely, representing a complete loss of this interaction modality [3]. The dual Br/F substitution thus provides a structurally encoded binding advantage for fragment-based drug design programs targeting protein-protein interaction interfaces where multidentate halogen bonding has been exploited [1][2].

halogen bonding π-stacking interactions fragment-based drug design

Pharmaceutical Intermediate Validation: Documented Utility as a Precursor in BTK Inhibitor Synthesis with 40% Potency Enhancement Over Non-Halogenated Analogs

According to a vendor-cited 2023 study in the Journal of Medicinal Chemistry, Ethyl 3,4-dibromo-2,5-difluorophenylacetate was employed as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, where the halogen-rich pharmacophore contributed to improved target binding affinity and metabolic stability [1]. The study reportedly demonstrated a 40% increase in inhibitory potency compared to non-halogenated analogs, highlighting the functional significance of the dibromo-difluoro substitution pattern [1]. A separate 2024 Bioorganic & Medicinal Chemistry Letters publication reported that derivatives synthesized from this compound exhibited broad-spectrum antimicrobial activity against drug-resistant Gram-positive pathogens including MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci), with the electron-withdrawing fluorine and bromine substituents enhancing membrane penetration while maintaining low mammalian cytotoxicity (IC50 > 100 μM in HEK293 cells) [1]. Additionally, structural analysis via X-ray crystallography (PDB: 8T2K) reportedly elucidated the compound's conformational properties, confirming the rigid planar structure imposed by ortho-difluoro substitution and the dual halogen bonding/π-stacking interaction mode [1]. IMPORTANT CAVEAT: These claims are reported through a chemical vendor aggregator platform and have not been independently verified against the primary journal articles at the time of this analysis. The specific publication DOIs were not directly retrievable through PubMed searches for the exact compound identifier, suggesting the compound may be referenced as an intermediate within the synthetic experimental section rather than as a title compound. Users should independently verify these claims against the primary literature before relying on them for procurement decisions [1].

BTK inhibitor kinase inhibitor intermediate halogenated pharmacophore

High-Purity Commercial Availability at ≥97% with ISO-Certified Quality Systems vs. Discontinued or Research-Grade Only Comparators

Commercial availability data reveal differentiation in supply chain maturity across the dibromo-difluoro-phenylacetate regioisomer family [1]. The target compound (CAS 1806350-39-9) is available from multiple suppliers at ≥97% purity with ISO-certified quality management systems, with documented pricing at 97% purity: 250 mg at $470.40 USD, 500 mg at $831.30 USD, and 1 g at $1,445.30 USD (Alichem, 2021 pricing) [2]. In contrast, the 2,3-dibromo-4,5-difluoro isomer (CAS 1804414-46-7) is listed as 'Discontinued' by CymitQuimica, indicating supply instability for that specific regioisomer . The 4,5-dibromo-2,3-difluoro isomer (CAS 1806294-24-5) is similarly offered by specialty suppliers but without documented ISO certification status . The 2,5-dibromo-3,4-difluoro isomer (CAS 1805121-46-3) has predicted physical property data (boiling point 324.7±37.0 °C, density 1.794±0.06 g/cm³) available through ChemicalBook but limited pricing transparency . The target compound also benefits from an MDL identifier (MFCD28784390), enabling standardized database cross-referencing across procurement platforms—a practical advantage for GMP supply chain documentation [1].

chemical procurement ISO-certified purity specification

Best Research and Industrial Application Scenarios for Ethyl 3,4-Dibromo-2,5-Difluorophenylacetate (CAS 1806350-39-9)


Kinase Inhibitor Medicinal Chemistry Programs Requiring Halogen-Rich Pharmacophore Construction

Programs synthesizing irreversible or reversible covalent kinase inhibitors—particularly those targeting BTK or related Tec-family kinases—benefit from this compound's vicinal dibromide motif, which enables sequential Suzuki-Miyaura coupling to introduce two distinct aromatic substituents at C3 and C4 [1]. The ortho-difluoro substitution enhances metabolic stability and enforces a planar conformation favorable for ATP-binding pocket occupancy . The documented 40% potency enhancement over non-halogenated analogs in BTK inhibitor contexts (pending independent primary source verification) supports prioritization of this specific regioisomer for structure-activity relationship campaigns [1].

Fragment-Based Drug Design Targeting Protein-Protein Interaction Interfaces

The dual bromine σ-hole donors combined with fluorine-mediated π-stacking capability make this compound a suitable scaffold for fragment-based drug discovery programs targeting protein-protein interaction interfaces where multidentate halogen bonding contributes to binding free energy [2]. The computed tPSA of 26.3 Ų and 4 hydrogen bond acceptor sites provide drug-like physicochemical parameters suitable for fragment library inclusion, while the ethyl ester offers a synthetic handle for further elaboration [3]. The rigid planar structure imposed by ortho-difluoro substitution reduces entropic penalties upon binding, a favorable characteristic for fragment hit optimization [2].

Sequential Divergent Cross-Coupling for Library Synthesis and Chemical Biology Probe Generation

The vicinal dibromide arrangement at C3–C4 permits sequential, chemoselective cross-coupling reactions where the first coupling event electronically modulates the reactivity of the remaining bromine . This enables divergent library synthesis: a common intermediate (this compound) can be elaborated with two different boronic acids or organometallic reagents in a programmed sequence to generate diverse biaryl products . Procurement of this specific regioisomer is mandatory because isomers with non-vicinal bromine substitution (e.g., para- or meta-dibromides) would produce different regiochemical outcomes in the final coupled products .

Antimicrobial Resistance Programs Targeting Gram-Positive Drug-Resistant Pathogens

In programs addressing MRSA and VRE, derivatives synthesized from this compound have been reported to exhibit broad-spectrum activity attributed to enhanced membrane penetration conferred by the electron-withdrawing halogen substituents, while maintaining selectivity over mammalian cells (HEK293 IC50 >100 μM) [1]. The scaffold's amenability to further functionalization via the ethyl ester group (hydrolysis, amidation, transesterification) supports analog generation for optimizing antimicrobial potency and pharmacokinetic properties [1]. Independent verification of the primary pharmacological data is recommended.

Quote Request

Request a Quote for Ethyl 3,4-dibromo-2,5-difluorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.